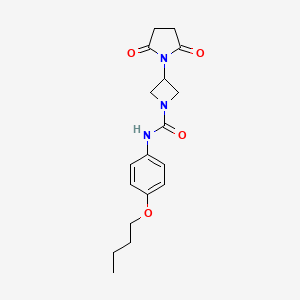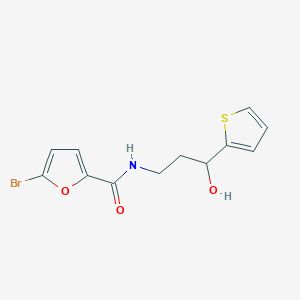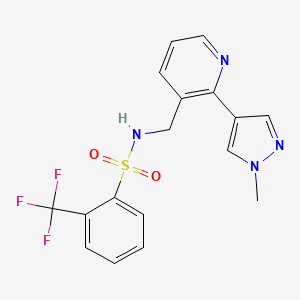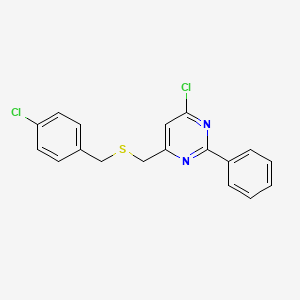
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, also known as coumarin-3-carboxaldehyde, is a chemical compound that belongs to the class of coumarins. It is a yellow crystalline substance with a molecular formula of C11H7ClO3 and a molecular weight of 226.62 g/mol. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its potential as a fluorescent probe and as a building block for synthesizing bioactive compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, one study reported that this compound exhibited moderate cytotoxicity against human cancer cell lines. Further research is needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal in lab experiments is its unique chemical properties, which make it a useful building block for synthesizing new compounds. Additionally, its potential as a fluorescent probe for detecting thiols in biological samples makes it a valuable tool for studying biological systems. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. One potential direction is the development of new coumarin-based fluorescent dyes using this compound as a building block. Another direction is the investigation of the cytotoxicity of this compound against a wider range of cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Méthodes De Synthèse
The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can be achieved through several methods. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl alcohol in the presence of a catalyst such as copper(II) oxide.
Applications De Recherche Scientifique
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used in various scientific research applications. One study investigated the potential of this compound as a fluorescent probe for detecting thiols in biological samples. Another study explored the use of this compound as a building block for synthesizing new coumarin-based fluorescent dyes. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGYQTVPQWRHY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)


![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)


![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
